Home > Products > Screening Compounds P226 > N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide - 946365-64-6

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide

Catalog Number: EVT-2937436
CAS Number: 946365-64-6
Molecular Formula: C28H33N3O2
Molecular Weight: 443.591
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: These compounds, featuring a quinazoline scaffold, were investigated as potential P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer chemotherapy []. Notably, compound 12k within this series demonstrated high potency in reversing doxorubicin resistance in K562/A02 cells with low cytotoxicity and prolonged activity []. It also boosted the effectiveness of other MDR-related cytotoxic agents, increased doxorubicin accumulation, hindered P-gp-mediated Rh123 efflux, and suppressed P-gp ATPase activity []. Importantly, 12k exhibited a favorable half-life, oral bioavailability, and did not affect CYP3A4 activity or P-gp expression []. It also showed no impact on doxorubicin metabolism, potentially minimizing side effects associated with increased plasma concentrations of cytotoxic agents in vivo [].

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

Compound Description: This series, focusing on 1H-1,2,3-triazole substitution on the phenyl ring, aimed to develop superior reversal agents for P-gp-mediated MDR []. A standout compound, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (7h), displayed high potency in reversing doxorubicin resistance in K562/A02 cells, low cytotoxicity, and extended duration of action []. 7h also enhanced the effects of other MDR-related drugs, increased doxorubicin accumulation, and blocked P-gp-mediated rhodamine 123 efflux []. Notably, it showed no effect on CYP3A4 activity [].

(2R)-2-{ (1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide

Compound Description: This specific compound, or its pharmaceutically acceptable salt, is protected by a patent focusing on substituted 1,2,3,4-tetrahydroisoquinoline derivatives []. The patent broadly covers various substitutions at R, R', and X positions on the tetrahydroisoquinoline scaffold, aiming to create compounds with potential medicinal properties [].

Relevance: This compound and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-ethoxybenzamide share the central 1,2,3,4-tetrahydroisoquinoline moiety []. While the patent doesn't explicitly detail the activity of this particular compound, its inclusion within the protected group suggests a structural relationship and potential for shared pharmacological features.

Properties

CAS Number

946365-64-6

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide

Molecular Formula

C28H33N3O2

Molecular Weight

443.591

InChI

InChI=1S/C28H33N3O2/c1-4-33-27-12-8-7-11-25(27)28(32)29-19-26(22-13-15-24(16-14-22)30(2)3)31-18-17-21-9-5-6-10-23(21)20-31/h5-16,26H,4,17-20H2,1-3H3,(H,29,32)

InChI Key

AKLCFLCUDGABTQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.